molecular formula C24H27N3O8 B14084084 3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B14084084
M. Wt: 485.5 g/mol
InChI Key: BLTLDLYCSAWXFJ-UHFFFAOYSA-N
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Description

3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid involves multiple steps, starting from simpler precursors. The key steps typically include:

    Formation of the carbazole core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the imidazole moiety: This step involves the alkylation of the carbazole core with a suitable imidazole derivative.

    Attachment of the oxane ring: This is done through glycosylation reactions, where the oxane ring is introduced to the carbazole-imidazole intermediate.

    Final functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the carbazole core can be reduced to form alcohols.

    Substitution: The imidazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent or in the treatment of infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trihydroxybenzoic acid: A simpler compound with similar hydroxyl and carboxylic acid groups.

    Carbazole derivatives: Compounds with a similar carbazole core but different substituents.

    Imidazole derivatives: Compounds with a similar imidazole moiety but different core structures.

Uniqueness

What sets 3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid apart is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H27N3O8

Molecular Weight

485.5 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H27N3O8/c1-11-25-8-9-27(11)10-12-6-7-14-16(18(12)28)13-4-3-5-15(17(13)26(14)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h3-5,8-9,12,19-22,24,29-31H,6-7,10H2,1-2H3,(H,32,33)

InChI Key

BLTLDLYCSAWXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

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